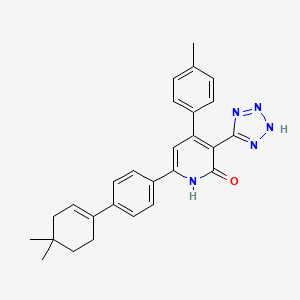

Mgat2-IN-4

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H27N5O |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

6-[4-(4,4-dimethylcyclohexen-1-yl)phenyl]-4-(4-methylphenyl)-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C27H27N5O/c1-17-4-6-20(7-5-17)22-16-23(28-26(33)24(22)25-29-31-32-30-25)21-10-8-18(9-11-21)19-12-14-27(2,3)15-13-19/h4-12,16H,13-15H2,1-3H3,(H,28,33)(H,29,30,31,32) |

InChI Key |

XMQKWTWPIMYWMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)C4=CCC(CC4)(C)C)C5=NNN=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: Mgat2-IN-4, a Potent Inhibitor of Monoacylglycerol Acyltransferase 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Mgat2-IN-4, a representative aryl-sulfonamide inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). While specific quantitative data for this compound (also identified as compound 33) is not extensively available in the public domain, this whitepaper will detail the well-established mechanism of action for this class of inhibitors, supported by data from structurally similar and extensively studied compounds.[1] This guide will provide a comprehensive overview of the MGAT2 signaling pathway, quantitative data for representative inhibitors, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers in metabolic disease drug discovery.

Introduction to MGAT2 and its Role in Metabolic Disease

Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol pathway, predominantly expressed in the enterocytes of the small intestine.[2][3] It plays a pivotal role in the re-synthesis of triglycerides (TGs) from dietary monoacylglycerols (MGs) and fatty acyl-CoAs.[2][4] This process is essential for the absorption of dietary fats. The product of the MGAT2-catalyzed reaction, diacylglycerol (DAG), is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form triglycerides, which are then packaged into chylomicrons for transport into the circulation.[4]

Given its central role in fat absorption, MGAT2 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6] Inhibition of MGAT2 is expected to reduce the absorption of dietary fats, thereby leading to weight loss and improvements in associated metabolic parameters.[3][6]

The Aryl-Sulfonamide Class of MGAT2 Inhibitors

This compound belongs to the aryl-sulfonamide class of MGAT2 inhibitors.[1][4] This class of compounds has been shown to potently and selectively inhibit MGAT2.[1][4] The general mechanism of action for these inhibitors is the reversible binding to the MGAT2 enzyme, which blocks its catalytic activity.[1][7] This inhibition leads to a reduction in the synthesis of DAG and subsequently triglycerides in the small intestine.[1][4]

Quantitative Data for Representative MGAT2 Inhibitors

While specific data for this compound is limited, the following table summarizes the in vitro potency of other well-characterized aryl-sulfonamide and related MGAT2 inhibitors. This data provides a benchmark for the expected activity of this class of compounds.

| Compound | Target | IC50 (nM) | Assay System | Reference |

| Compound A | human MGAT2 | 7.8 | Recombinant enzyme assay | [8] |

| mouse MGAT2 | 2.4 | Recombinant enzyme assay | [8] | |

| Aryl dihydropyridinone | human MGAT2 | 14 | Radioactive-labeling enzyme reaction assay | [5] |

| human MGAT2 | 4 | Stable radioactive-labeled substrate and high-resolution LC/MS | [5] | |

| Benzyl sulfonamide | human MGAT2 | 2.28 | Radioactive-labeling enzyme reaction assay | [5] |

| human MGAT2 | 3.8 | Caco2 cell based LC-MS assay | [5] |

Signaling Pathway of MGAT2 Inhibition

The following diagram illustrates the canonical monoacylglycerol pathway of triglyceride synthesis in an enterocyte and the point of intervention for MGAT2 inhibitors.

References

- 1. Pharmacological characterization of a series of aryl-sulfonamide derivatives that potently and selectively inhibit monoacylglycerol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a pivotal role in the re-synthesis of triglycerides (TGs) in the small intestine following the digestion of dietary fats. By catalyzing the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG), MGAT2 facilitates a rate-limiting step in the monoacylglycerol pathway of TG absorption.[1][2] Inhibition of MGAT2 presents a promising strategy to modulate lipid metabolism and improve overall metabolic health.[3] This guide provides a comprehensive overview of the function, mechanism of action, and pharmacological effects of MGAT2 inhibitors, using data from well-characterized preclinical compounds as illustrative examples.

Core Function and Mechanism of Action

MGAT2 is an integral membrane protein primarily located in the endoplasmic reticulum of enterocytes in the small intestine.[4][5] In humans, MGAT2 is also expressed in the liver, stomach, kidney, colon, and white adipose tissue.[6] The enzyme's primary function is to catalyze the acylation of 2-monoacylglycerol (2-MG) to form 1,2-diacylglycerol (1,2-DAG), a crucial step in the absorption and processing of dietary fats.[6]

The inhibition of MGAT2 activity blocks or reduces the synthesis of diacylglycerol, thereby decreasing the overall production of triglycerides within the intestines.[3] This leads to a reduction in postprandial plasma triglyceride levels.[1] Furthermore, pharmacological inhibition of MGAT2 has been shown to have broader effects on energy metabolism, including decreased food intake (specifically of high-fat diets), increased energy expenditure, and improved insulin sensitivity.[1][2] These effects are thought to be mediated by changes in intestinal fat utilization and the release of gut peptides such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[2][3]

Signaling Pathway of MGAT2 in Triglyceride Synthesis

Caption: MGAT2 signaling pathway in intestinal triglyceride synthesis.

Quantitative Data on MGAT2 Inhibitors

While specific data for a compound named "this compound" is not publicly available, the following tables summarize the quantitative data for well-characterized, potent, and selective MGAT2 inhibitors, referred to here as Compound A and Compound B (CpdB), which serve as representative examples.

In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Selectivity vs. DGAT1 | Selectivity vs. DGAT2 | Selectivity vs. ACAT1 | Reference |

| Compound A | Human MGAT2 | 7.8 | >1000-fold | >1000-fold | >1000-fold | [1] |

| Mouse MGAT2 | 2.4 | >1000-fold | >1000-fold | >1000-fold | [1] | |

| Compound B | Human MGAT2 | 8.1 | >300-fold | >300-fold | >300-fold | [2] |

| Mouse MGAT2 | 0.85 | >300-fold | >300-fold | >300-fold | [2] |

In Vivo Efficacy in Animal Models

| Study Parameter | Animal Model | Treatment | Duration | Key Findings | Reference |

| Body Weight Gain | High-Fat Diet (HFD)-fed C57BL/6J mice | Compound A | 5 weeks | Inhibited 17% of HFD-induced body weight gain. | [1] |

| HFD-fed ob/ob mice | Compound B | 34 days | Significantly suppressed body weight gain. | [2] | |

| Food Intake | HFD-fed C57BL/6J mice | Compound A | Chronic | Moderately reduced food intake. | [1] |

| HFD-fed ob/ob mice | Compound B | 34 days | Decreased cumulative food intake. | [2] | |

| Fat Mass | HFD-fed ob/ob mice | Compound B | 34 days | Lowered fat mass composition. | [2] |

| Glucose Homeostasis | HFD-streptozotocin-treated mice | Compound A | Chronic | Ameliorated hyperglycemia and improved insulin sensitivity (HOMA-IR). | [1] |

| Postprandial Triglycerides | C57BL/6J mice | Compound A | Acute | Dose-dependently inhibited postprandial increases in plasma TG. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of MGAT2 inhibitors. Below are representative protocols for key experiments.

In Vitro MGAT2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGAT2.

Materials:

-

Microsomes from cells overexpressing human or mouse MGAT2.

-

[¹⁴C]-Oleoyl-CoA (acyl donor).

-

2-monooleoylglycerol (acyl acceptor).

-

Assay buffer.

-

Test compound (e.g., this compound).

-

Scintillation fluid and counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MGAT2-containing microsomes, and 2-monooleoylglycerol.

-

Add the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA.

-

Incubate the reaction mixture for a defined period at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Extract the lipids from the reaction mixture.

-

Separate the radiolabeled diacylglycerol product from the unreacted substrates using thin-layer chromatography.

-

Quantify the amount of radiolabeled diacylglycerol formed using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based MGAT2 Functional Assay

Objective: To assess the functional inhibition of MGAT2 in a cellular context, accounting for cell permeability and intracellular activity.

Materials:

-

Cell culture medium (e.g., DMEM).

-

2-monoacylglycerol (2-MAG).

-

Test compound.

-

Reagents for triglyceride quantification (e.g., commercial colorimetric assay kit).

Procedure:

-

Plate the cells in multi-well plates and culture until they reach a suitable confluency.[4]

-

Wash the cells and incubate with serum-free medium.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Add 2-MAG to the medium to induce triglyceride accumulation via the MGAT2 pathway.

-

Incubate for a further period to allow for triglyceride synthesis.

-

Wash the cells to remove extracellular lipids.

-

Lyse the cells and measure the intracellular triglyceride content using a quantification kit.

-

Calculate the percentage inhibition of 2-MAG-induced triglyceride accumulation for each concentration of the test compound.

Experimental Workflow for Cell-Based Assay

Caption: Workflow for a cell-based MGAT2 functional inhibition assay.

Conclusion

Inhibitors of MGAT2 represent a promising therapeutic avenue for the management of obesity and related metabolic disorders. By targeting the intestinal re-synthesis of triglycerides, these compounds can effectively reduce postprandial hyperlipidemia, decrease body weight and fat mass, and improve glucose tolerance. The development of potent and selective MGAT2 inhibitors, exemplified by preclinical candidates like Compound A and Compound B, underscores the potential of this therapeutic strategy. The experimental protocols and assays detailed in this guide provide a framework for the continued discovery and characterization of novel MGAT2 inhibitors. While specific information on "this compound" is not available, the principles and data presented here for other MGAT2 inhibitors provide a comprehensive understanding of the function and therapeutic potential of this class of molecules.

References

- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of BMS-963272: A Potent and Selective MGAT2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a compelling therapeutic target for metabolic disorders due to its critical role in dietary fat absorption. Inhibition of MGAT2 is a promising strategy for the treatment of obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BMS-963272, a potent and selective MGAT2 inhibitor. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction to MGAT2 as a Therapeutic Target

Monoacylglycerol acyltransferase 2 (MGAT2) is an integral membrane enzyme primarily expressed in the enterocytes of the small intestine.[1] It plays a crucial role in the resynthesis of triglycerides (TGs) from dietary monoglycerides and fatty acids, a key step in the absorption of dietary fat.[2] The inhibition of MGAT2 offers a therapeutic strategy to reduce fat absorption and thereby ameliorate metabolic conditions such as obesity and related comorbidities.[1] Preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of MGAT2 leads to reduced body weight gain, improved insulin sensitivity, and decreased hepatic steatosis in diet-induced obese animal models.[3]

Discovery of BMS-963272

The discovery of BMS-963272 originated from a high-throughput screening (HTS) campaign of the Bristol Myers Squibb internal compound library.[1] This screening identified an aryl dihydropyridinone compound (compound 1 ) as a moderately potent inhibitor of human MGAT2 with an IC50 of 175 nM.[1] However, this initial hit exhibited poor metabolic stability and was inactive against mouse MGAT2, necessitating a comprehensive lead optimization program.[1]

Structure-activity relationship (SAR) studies focused on modifying the aryl dihydropyridinone scaffold led to the identification of compounds with improved potency, selectivity, and metabolic stability.[1] These efforts culminated in the discovery of BMS-963272 (also referred to as compound 21s in some publications), which demonstrated potent inhibition of human MGAT2, excellent metabolic stability, and significant in vivo efficacy in a diet-induced obesity mouse model.[1][4]

Synthesis of BMS-963272

A scalable and efficient synthesis of BMS-963272 has been developed, enabling the production of sufficient quantities for preclinical and clinical studies. The synthesis involves a multi-step sequence, with a key step being a highly selective Mannich-type alkylation to install the quaternary carbon center stereospecifically. An intramolecular cyclization is then employed to form the core aryl dihydropyridinone structure.

Biological and Pharmacological Profile

In Vitro Potency and Selectivity

BMS-963272 is a highly potent inhibitor of human MGAT2. The inhibitory activity against related acyltransferases has also been evaluated to determine its selectivity profile.

| Target | IC50 (nM) |

| Human MGAT2 | 7.1 |

| Mouse MGAT2 | Not Reported |

| Rat MGAT2 | Not Reported |

Table 1: In vitro inhibitory potency of BMS-963272 against MGAT2.[4]

In Vitro ADME Profile

The metabolic stability of BMS-963272 was assessed in liver microsomes from different species to predict its in vivo clearance.

| Species | Microsomal Stability |

| Human | 100% remaining |

| Mouse | 100% remaining |

Table 2: In vitro metabolic stability of BMS-963272 in liver microsomes.[4]

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

The in vivo efficacy of BMS-963272 was evaluated in a diet-induced obesity mouse model. Chronic oral administration of BMS-963272 resulted in a significant reduction in body weight gain and food intake.

| Dose (mg/kg, p.o.) | Treatment Duration | Effect on Body Weight Gain | Effect on Food Intake |

| 30 (twice daily) | 24 days | Reduced | Significantly decreased |

Table 3: In vivo efficacy of BMS-963272 in a diet-induced obese mouse model.[4]

Signaling Pathways and Experimental Workflows

MGAT2 Signaling Pathway

The following diagram illustrates the central role of MGAT2 in the triglyceride resynthesis pathway in enterocytes.

Caption: Role of MGAT2 in triglyceride resynthesis.

Experimental Workflow for MGAT2 Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of an MGAT2 inhibitor like BMS-963272.

Caption: MGAT2 inhibitor discovery workflow.

Experimental Protocols

Synthesis of BMS-963272

The following is a representative final step in the synthesis of BMS-963272, as detailed in the chemical literature. For a complete, multi-step synthesis, please refer to the cited publications.

Synthesis of (S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-[4-(4,4,4-trifluorobutoxy)phenyl]-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one (BMS-963272)

A detailed, multi-step synthesis has been described, with a key final step involving an intramolecular cyclization. A general representation of such a cyclization is provided below. The specific precursors and detailed reaction conditions, including stoichiometry, temperature, and reaction times, are critical for successful synthesis and are available in the cited literature.

-

Precursor Preparation: The synthesis begins with commercially available starting materials and proceeds through several intermediates. Key bond-forming reactions include a Williamson ether synthesis and a stereoselective Mannich alkylation to establish the chiral center.

-

Cyclization: The final dihydropyridinone ring is formed via an intramolecular condensation reaction.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield BMS-963272 as a solid.

In Vitro MGAT2 Enzyme Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 of an inhibitor against MGAT2.

-

Enzyme and Substrate Preparation:

-

Recombinant human MGAT2 enzyme is prepared from a suitable expression system (e.g., insect or mammalian cells).

-

A stock solution of the inhibitor (e.g., BMS-963272) is prepared in DMSO.

-

The substrates, 2-monooleoylglycerol and [³H]-stearoyl-CoA, are prepared in an appropriate assay buffer.

-

-

Assay Procedure:

-

The inhibitor is serially diluted in DMSO to create a concentration gradient.

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, MGAT2 enzyme, and the inhibitor at various concentrations.

-

The reaction is initiated by the addition of the substrate mixture (2-monooleoylglycerol and [³H]-stearoyl-CoA).

-

The plate is incubated at 37°C for a specified period (e.g., 30 minutes).

-

-

Reaction Termination and Detection:

-

The reaction is stopped by the addition of a quench solution (e.g., a mixture of isopropanol and heptane).

-

The radiolabeled diacylglycerol product is extracted and quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Microsomal Stability Assay

This protocol outlines a common method to assess the metabolic stability of a compound in liver microsomes.

-

Reagent Preparation:

-

Pooled human or mouse liver microsomes are thawed on ice.

-

A stock solution of the test compound (e.g., BMS-963272) is prepared in a suitable solvent (e.g., acetonitrile or DMSO).

-

An NADPH-regenerating system is prepared.

-

-

Incubation:

-

The test compound is added to a mixture of liver microsomes and phosphate buffer in a 96-well plate.

-

The plate is pre-incubated at 37°C for a few minutes.

-

The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Sample Processing:

-

The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate the proteins.

-

-

LC-MS/MS Analysis:

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

Diet-Induced Obesity (DIO) Mouse Model for In Vivo Efficacy

This protocol describes a standard model for evaluating the anti-obesity effects of a compound.

-

Animal Model:

-

Male C57BL/6J mice are typically used.

-

Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce obesity.

-

-

Compound Administration:

-

Once the mice become obese, they are randomized into vehicle and treatment groups.

-

BMS-963272 is formulated in a suitable vehicle and administered orally (e.g., once or twice daily) at the desired doses.

-

-

Monitoring:

-

Body weight and food intake are measured regularly (e.g., daily or weekly) throughout the study.

-

At the end of the study, various metabolic parameters can be assessed, including plasma lipid levels, glucose tolerance, and body composition (e.g., by DEXA scan).

-

-

Data Analysis:

-

Changes in body weight and food intake are compared between the treatment and vehicle groups.

-

Statistical analysis is performed to determine the significance of the observed effects.

-

Conclusion

BMS-963272 is a potent and selective MGAT2 inhibitor that has demonstrated promising preclinical efficacy in models of metabolic disease. Its discovery and development highlight the potential of targeting MGAT2 for the treatment of obesity and related disorders. The detailed information provided in this technical guide, including quantitative data, experimental protocols, and pathway visualizations, serves as a valuable resource for scientists and researchers working in the field of metabolic drug discovery. Further clinical investigation of BMS-963272 and other MGAT2 inhibitors is warranted to fully elucidate their therapeutic potential in humans.

References

- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Monoacylglycerol Acyltransferase 2 (MGAT2) in Triglyceride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol (MAG) pathway, playing a pivotal role in the re-synthesis of triglycerides (TGs), particularly in the small intestine for the absorption of dietary fat. This technical guide provides a comprehensive overview of MGAT2's function, its involvement in metabolic diseases, and its potential as a therapeutic target. The document includes detailed summaries of quantitative data from key studies, experimental protocols for assessing MGAT2 activity, and visualizations of relevant pathways and workflows to support research and drug development efforts in this area.

Introduction to MGAT2 and Triglyceride Synthesis

Triglycerides are the main form of stored energy in the body. Their synthesis occurs primarily through two pathways: the glycerol-3-phosphate (G3P) pathway, which is predominant in the liver and adipose tissue, and the monoacylglycerol (MAG) pathway. The MAG pathway is crucial in the enterocytes of the small intestine for absorbing dietary fats.[1] In this pathway, dietary TGs are first hydrolyzed into fatty acids and 2-monoacylglycerol (2-MAG) in the intestinal lumen. These products are then taken up by enterocytes, where MGAT enzymes catalyze the re-esterification of 2-MAG with a fatty acyl-CoA to form diacylglycerol (DAG). Subsequently, diacylglycerol acyltransferase (DGAT) acylates DAG to synthesize TG.[2][3]

There are three known isoforms of MGAT: MGAT1, MGAT2, and MGAT3. MGAT2 is highly expressed in the small intestine and, in humans, also in the liver.[2][4] Its expression pattern and critical role in the gut make it a key player in whole-body lipid homeostasis.

Biochemical Function and Signaling Pathway

MGAT2 is an integral membrane protein located in the endoplasmic reticulum.[3] It catalyzes the following reaction:

2-monoacylglycerol + Acyl-CoA → 1,2-diacylglycerol + CoA

This is the first committed step in the MAG pathway of TG synthesis. The resulting DAG can then be converted to TG by DGAT. The overall pathway is crucial for packaging dietary lipids into chylomicrons for transport into the bloodstream.

Below is a diagram illustrating the monoacylglycerol pathway for triglyceride synthesis.

Caption: Monoacylglycerol pathway of triglyceride synthesis in enterocytes.

Role in Metabolic Health and Disease

The central role of MGAT2 in dietary fat absorption makes it a significant factor in metabolic health. Dysregulation of this pathway is associated with metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[5][6]

-

Obesity: By facilitating the absorption of dietary fat, elevated MGAT2 activity can contribute to weight gain and obesity.[7]

-

Insulin Resistance: Increased flux through the TG synthesis pathway can lead to the accumulation of lipid species like DAG, which are known to interfere with insulin signaling.[8]

-

NAFLD: In humans, MGAT2 is also expressed in the liver, and its expression is upregulated in patients with NAFLD, suggesting a role in hepatic steatosis.[8][9]

Inhibition of MGAT2 has been shown to have multifaceted beneficial effects on metabolism. It not only reduces triglyceride synthesis but also influences the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which regulates appetite and glucose metabolism.[5][8]

Quantitative Data from Preclinical Studies

Studies using MGAT2 knockout mice and specific inhibitors have provided valuable quantitative data on the physiological role of this enzyme.

MGAT2 Knockout Mouse Studies

| Parameter | Wild-Type (High-Fat Diet) | MGAT2 Knockout (High-Fat Diet) | Percentage Change | Reference |

| Body Weight Gain | Increased | Suppressed | Significant Reduction | [7] |

| Hepatic Triglyceride Levels | Markedly Elevated | Markedly Reduced | ~79% Reduction | [7] |

| Insulin Sensitivity | Impaired | Improved | - | [8] |

| Energy Expenditure | Normal | Increased | - | [7][10] |

| Intestinal MGAT Activity | High | Reduced by ~70% | ~70% Reduction | [11] |

| Fat Absorption | Normal | Normal (but delayed) | No significant change in total absorption | [7][11] |

MGAT2 Inhibitor Studies

| Compound | Assay Type | IC50 | Effect on Metabolic Parameters | Reference |

| Compound A | STC-1/Human MGAT2 cells (TLC) | 12.4 ± 7.7 nM | - | [12] |

| Compound A | STC-1/Human MGAT2 cells (LC/MS) | 2.3 ± 1.2 nM | - | [12] |

| BMS-963272 | Murine NASH models | - | Decreased inflammation and fibrosis | [13] |

| BMS-963272 | Healthy human adults with obesity | - | Increased GLP-1 and PYY; decreased body weight | [13] |

| S-309309 | HFD-induced obese mice | - | Reduced body weight gain and food intake; increased energy expenditure | [14] |

Experimental Protocols

MGAT2 Activity Assay using Intestinal Microsomes

This protocol describes a common method for measuring MGAT2 activity in vitro using radiolabeled substrates.[15][16]

Objective: To quantify the enzymatic activity of MGAT2 by measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol.

Materials:

-

Mouse intestinal microsomes (or other enzyme source)

-

100 mM Tris-HCl, pH 7.0

-

200 µM 2-oleoyl glycerol (2-MAG)

-

20 mM MgCl2

-

25 µM oleoyl-CoA

-

5 mM CHAPS solution

-

[14C]Oleoyl-CoA

-

Chloroform:Methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates

-

TLC mobile phase: Hexane:Ethyl Ether:Acetic Acid (80:20:1)

-

Iodine vapor

-

Scintillation vials and scintillation fluid

-

Liquid Scintillation Analyzer

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine 100 mM Tris-HCl (pH 7.0), 200 µM 2-oleoyl glycerol, 20 mM MgCl2, and 25 µM cold oleoyl-CoA dissolved in 5 mM CHAPS solution.

-

Add Radiolabel: Add [14C]Oleoyl-CoA to the reaction mixture (e.g., 0.02 µCi/mol).

-

Initiate the Reaction: Add 80 µg of microsomal protein to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 10-20 minutes).

-

Terminate the Reaction: Stop the reaction by adding chloroform:methanol (2:1 v/v).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate using a mobile phase of hexane:ethyl ether:acetic acid (80:20:1).

-

Visualization and Quantification:

-

Visualize the lipid bands by exposing the TLC plate to iodine vapor.

-

Identify and scrape the band corresponding to diacylglycerol (DAG).

-

Transfer the scraped silica into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation analyzer.

-

-

Data Analysis: The radioactivity counts per minute (CPM) are proportional to the amount of radiolabeled DAG formed, which reflects the MGAT2 activity.

Below is a diagram illustrating the experimental workflow for the MGAT2 activity assay.

References

- 1. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are MGAT modulators and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evidence for regulated monoacylglycerol acyltransferase expression and activity in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deficiency of MGAT2 increases energy expenditure without high-fat feeding and protects genetically obese mice from excessive weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]

- 15. 5.10. MGAT2 Assay Using Intestinal Microsome [bio-protocol.org]

- 16. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Target Enzyme Kinetics of a Representative MGAT2 Inhibitor

Disclaimer: Initial searches for a specific molecule designated "Mgat2-IN-4" did not yield public data. This guide utilizes "Compound A," a well-characterized, potent, and selective Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor, as a representative molecule to illustrate the principles of MGAT2 enzyme kinetics. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol pathway, responsible for the re-synthesis of triglycerides in the small intestine. Its role in dietary fat absorption makes it a promising target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This document provides a detailed overview of the enzyme kinetics of a representative MGAT2 inhibitor, Compound A, summarizing its inhibitory potency and selectivity. Furthermore, it outlines the detailed experimental protocols for both in vitro and cell-based assays used to characterize such inhibitors and provides visual representations of the relevant biological pathway and experimental workflows.

Quantitative Inhibitor Potency and Selectivity

The inhibitory activity of Compound A has been assessed against MGAT2 from multiple species, as well as other related acyltransferases, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Assay Type | IC50 Value | Reference |

| Human MGAT2 | In Vitro Enzyme Assay | 4.0 ± 2.9 nM | [1] |

| Rat MGAT2 | In Vitro Enzyme Assay | 4.0 ± 3.4 nM | [1] |

| Mouse MGAT2 | In Vitro Enzyme Assay | 23 ± 17 nM | [1] |

| Human MGAT2 | Cell-Based (STC-1) TLC Assay | 12.4 ± 7.7 nM | |

| Human MGAT2 | Cell-Based (STC-1) LC/MS Assay | 2.3 ± 1.2 nM | |

| Human MGAT3 | In Vitro Enzyme Assay | 14 ± 3.8 µM | [1] |

| Acyl-CoA Wax Alcohol Acyltransferase 2 | In Vitro Enzyme Assay | 6.5 ± 3.3 µM | [1] |

| Diacylglycerol Acyltransferase 1 (DGAT1) | In Vitro Enzyme Assay | 6.3 ± 0.5 µM | [1] |

Note on Kinetic Parameters: While IC50 values are crucial for determining potency, a comprehensive kinetic profile also includes association rate (Kon), dissociation rate (Koff), and residence time (T1/2). Studies have established kinetic binding assay protocols using a radiolabeled version of Compound A ([(3)H]-Compound A) to determine these parameters for various MGAT2 inhibitors. However, the specific Kon, Koff, and residence time values for the unlabeled Compound A are not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of enzyme kinetic data. The following are protocols for in vitro and cell-based assays used to characterize MGAT2 inhibitors like Compound A.

In Vitro MGAT2 Enzyme Activity Assay (General Protocol)

This assay directly measures the enzymatic activity of MGAT2 in a cell-free system, typically using microsomal fractions from cells overexpressing the enzyme.

-

Enzyme Source: Microsomes from Sf9 insect cells or other suitable expression systems transfected with the cDNA for the target MGAT2 (e.g., human, rat, mouse).

-

Substrates:

-

Acyl-CoA donor: Radiolabeled [14C]oleoyl-CoA.

-

Acyl acceptor: 2-monooleoylglycerol (2-MAG).

-

-

Assay Buffer: A suitable buffer containing detergents to solubilize the lipid substrates (e.g., Triton X-100).

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 2-MAG, and varying concentrations of the test inhibitor (e.g., Compound A) dissolved in a suitable solvent (e.g., DMSO).

-

Pre-incubate the reaction mixture with the MGAT2-containing microsomes for a defined period at room temperature.

-

Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at room temperature.

-

Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids from the reaction mixture.

-

Separate the lipid products (diacylglycerol - DAG) from the unreacted substrates using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled DAG formed using a phosphorimager or liquid scintillation counting.

-

Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based MGAT2 Activity Assay using STC-1/Human MGAT2 Cells

This assay measures the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and intracellular target engagement.[1]

-

Cell Line: Murine secretin tumor cell-1 (STC-1) line stably transfected with full-length human MGAT2 cDNA.[1]

-

Materials:

-

Poly-D-Lysine coated 24-well plates.[1]

-

Complete growth medium (e.g., DMEM) supplemented with Geneticin for selection.[1]

-

Serum-free DMEM.[1]

-

Phosphate-buffered saline (PBS).[1]

-

Labeling medium: Serum-free DMEM supplemented with 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate.[1]

-

Test inhibitor at various concentrations.

-

-

Procedure:

-

Plate STC-1/Human MGAT2 cells at a density of 4 x 10^4 cells per well in 24-well Poly-D-Lysine coated plates and culture overnight.[1]

-

Wash the cells with PBS and then incubate with serum-free DMEM for 1 hour.[1]

-

Remove the serum-free DMEM and add the labeling medium containing the desired concentrations of the test inhibitor.[1]

-

Incubate the cells for 90 minutes.[1]

-

Quench the reaction and lyse the cells.

-

Extract the lipids.

-

Analyze the formation of the stable isotope-labeled product (D31-dipalmitin) using high-resolution liquid chromatography/mass spectrometry (LC/MS).[1]

-

Determine the IC50 value by plotting the inhibition of D31-dipalmitin formation against the inhibitor concentration.[1]

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the monoacylglycerol pathway for triglyceride synthesis and the point of inhibition by a representative MGAT2 inhibitor.

Caption: The monoacylglycerol pathway and the inhibitory action of a representative MGAT2 inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for determining the IC50 value of an MGAT2 inhibitor using a cell-based assay.

Caption: A generalized workflow for determining the IC50 of an MGAT2 inhibitor in a cell-based assay.

References

Navigating the Science of MGAT2 Inhibition: A Technical Guide

A comprehensive overview of the biochemical properties, mechanism of action, and experimental evaluation of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors, intended for researchers, scientists, and drug development professionals.

Introduction: Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a crucial role in the re-synthesis of triglycerides from dietary fats in the small intestine.[1][2][3] By inhibiting MGAT2, it is possible to reduce fat absorption and positively impact overall metabolic health. This guide provides an in-depth look at the biochemical properties of exemplary MGAT2 inhibitors, details on experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows. While the specific compound "Mgat2-IN-4" did not yield public data, this document synthesizes available information on other well-characterized MGAT2 inhibitors to serve as a comprehensive technical resource.

Biochemical Properties of Exemplary MGAT2 Inhibitors

The inhibitory activity of small molecule compounds against MGAT2 is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported in vitro IC50 values for two representative MGAT2 inhibitors, referred to as Compound A and Compound B in scientific literature.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| Compound A | Human MGAT2 | 7.8 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [2][4] |

| Mouse MGAT2 | 2.4 | [2][4] | ||

| Compound B | Human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [2] |

| Mouse MGAT2 | 0.85 | [2] |

Table 1: In Vitro Inhibitory Activity of Exemplary MGAT2 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of two distinct MGAT2 inhibitors against both human and mouse orthologs of the enzyme. The high selectivity against other related acyltransferases underscores their targeted mechanism of action.

Mechanism of Action and Signaling Pathway

MGAT2 is a key enzyme in the monoacylglycerol pathway of triglyceride resynthesis, which is the primary route for dietary fat absorption in the small intestine.[1][2] Ingested triglycerides are first hydrolyzed into fatty acids and monoacylglycerols. These molecules are then taken up by enterocytes, where MGAT2 catalyzes the acylation of monoacylglycerol to form diacylglycerol.[2][3] Subsequently, diacylglycerol acyltransferase (DGAT) completes the synthesis of triglycerides, which are then packaged into chylomicrons and released into the lymphatic system.[1]

MGAT2 inhibitors block this pathway at a critical step, thereby reducing the overall rate of triglyceride synthesis and fat absorption.[3] This not only limits caloric intake from dietary fat but also influences the secretion of gut hormones involved in appetite regulation and glucose metabolism, such as glucagon-like peptide-1 (GLP-1).[3][4]

Figure 1: MGAT2 Signaling Pathway in Dietary Fat Absorption. This diagram illustrates the central role of MGAT2 in the resynthesis of triglycerides within intestinal enterocytes and the point of intervention for MGAT2 inhibitors.

Experimental Protocols

The evaluation of MGAT2 inhibitors involves a combination of in vitro enzymatic assays and cell-based models to determine potency, selectivity, and cellular activity.

In Vitro MGAT2 Inhibition Assay

This assay directly measures the enzymatic activity of MGAT2 and its inhibition by a test compound.

Objective: To determine the IC50 value of a test compound against MGAT2.

Materials:

-

Source of MGAT2 enzyme (e.g., microsomes from cells overexpressing human or mouse MGAT2).

-

Substrates: 2-monooleoylglycerol and [14C]oleoyl-CoA.

-

Test compound (MGAT2 inhibitor).

-

Assay buffer.

-

Scintillation cocktail and counter.

Methodology:

-

Enzyme Preparation: Prepare microsomes from cells engineered to express MGAT2.

-

Reaction Mixture: In a microplate, combine the assay buffer, MGAT2-containing microsomes, and varying concentrations of the test compound.

-

Initiation: Start the enzymatic reaction by adding the substrates, 2-monooleoylglycerol and radiolabeled [14C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding a quenching solution.

-

Extraction: Extract the lipids from the reaction mixture.

-

Quantification: Separate the radiolabeled diacylglycerol product by thin-layer chromatography (TLC) and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based MGAT2 Functional Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit MGAT2 activity in a more physiologically relevant context.[1]

Objective: To evaluate the functional inhibition of MGAT2 by a test compound in a cellular context.

Materials:

-

A suitable cell line expressing MGAT2 (e.g., STC-1 cells transfected with human MGAT2).[1]

-

Cell culture medium and supplements.

-

Stable isotope-labeled substrate (e.g., D31-palmitate) and monopalmitoylglycerol.[1]

-

Test compound.

-

LC/MS system for analysis.

Methodology:

-

Cell Culture: Plate the MGAT2-expressing cells in multi-well plates and culture overnight.

-

Serum Starvation: Wash the cells and incubate in serum-free medium.

-

Labeling and Treatment: Incubate the cells with a labeling medium containing the stable isotope-labeled fatty acid, monoacylglycerol, and the test compound at various concentrations.[1]

-

Lipid Extraction: After the incubation period, wash the cells and extract the total lipids.

-

LC/MS Analysis: Analyze the lipid extracts by high-resolution liquid chromatography-mass spectrometry (LC/MS) to quantify the amount of labeled diacylglycerol formed.[1]

-

Data Analysis: Determine the extent of inhibition of labeled diacylglycerol synthesis at each concentration of the test compound and calculate the cellular IC50 value.

Figure 2: Workflow for a Cell-Based MGAT2 Functional Assay. This flowchart outlines the key steps involved in assessing the cellular potency of an MGAT2 inhibitor using a stable isotope labeling and LC/MS-based method.

Conclusion

The inhibition of MGAT2 presents a promising strategy for the treatment of metabolic disorders. The development of potent and selective inhibitors, guided by robust in vitro and cell-based assays, is crucial for advancing this therapeutic approach. This technical guide provides a foundational understanding of the biochemical properties of MGAT2 inhibitors, their mechanism of action, and the experimental methodologies used for their characterization. As research in this area continues, these principles will be instrumental in the discovery and development of novel therapeutics targeting MGAT2.

References

- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mgat2-IN-4 on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors, with a specific focus on the preclinical compound Mgat2-IN-2, in the regulation of lipid metabolism. Dysregulation of lipid metabolism is a cornerstone of prevalent metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). MGAT2, an enzyme critical for the absorption of dietary fat in the small intestine, has emerged as a promising therapeutic target. This document consolidates the current understanding of the mechanism of action of MGAT2 inhibitors, presents quantitative preclinical data on their efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While the specific compound "Mgat2-IN-4" was not identified in publicly available literature, this guide focuses on the well-characterized inhibitor Mgat2-IN-2 and other significant preclinical MGAT2 inhibitors such as Compound A , Compound B , and JTP-103237 , which are believed to share a similar mechanism of action.

Introduction to MGAT2 and its Role in Lipid Metabolism

Monoacylglycerol Acyltransferase 2 (MGAT2) is an integral membrane enzyme primarily expressed in the enterocytes of the small intestine.[1] It plays a crucial role in the monoacylglycerol (MG) pathway, which is responsible for the majority of dietary triglyceride (TG) absorption.[2] During digestion, dietary TGs are hydrolyzed into free fatty acids (FFAs) and MGs. These molecules are then taken up by enterocytes where MGAT2 catalyzes the re-esterification of MG with a fatty acyl-CoA to form diacylglycerol (DG).[2][3] Subsequently, diacylglycerol acyltransferase (DGAT) acylates DG to synthesize TGs, which are then packaged into chylomicrons and secreted into the lymphatic system for transport to various tissues.[4]

Given its pivotal role in fat absorption, inhibiting MGAT2 presents a compelling strategy for reducing caloric intake from dietary fat and mitigating the downstream metabolic consequences of excessive lipid accumulation.

Mechanism of Action of MGAT2 Inhibitors

MGAT2 inhibitors are small molecule compounds designed to specifically block the active site of the MGAT2 enzyme. By doing so, they prevent the conversion of monoacylglycerol to diacylglycerol, a rate-limiting step in triglyceride resynthesis within the enterocytes.[3] This inhibition leads to a cascade of downstream effects that collectively contribute to improved metabolic health:

-

Reduced Triglyceride Absorption: The primary effect is a decrease in the absorption of dietary fats, leading to lower postprandial plasma triglyceride levels.[3][5]

-

Increased Gut Hormone Secretion: The accumulation of monoacylglycerols in the intestinal lumen stimulates enteroendocrine L-cells to secrete anorectic gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][7][8]

-

Suppressed Appetite and Food Intake: Elevated levels of GLP-1 and PYY act on the central nervous system to promote satiety and reduce food intake, particularly of high-fat diets.[3][8]

-

Enhanced Energy Expenditure: Some studies suggest that MGAT2 inhibition can lead to an increase in energy expenditure, further contributing to a negative energy balance.[3][9]

These multifaceted actions make MGAT2 inhibitors a promising therapeutic class for tackling complex metabolic disorders.

Quantitative Data on the Efficacy of MGAT2 Inhibitors

The following tables summarize the quantitative data from preclinical studies on the effects of various selective MGAT2 inhibitors on key metabolic parameters.

Table 1: Effect of MGAT2 Inhibitors on Body Weight and Fat Mass in High-Fat Diet (HFD)-Induced Obese Mice

| Compound | Species | Dose and Duration | Change in Body Weight | Change in Fat Mass | Citation |

| Compound A | Mouse | 30 mg/kg/day for 5 weeks | 17% reduction in HFD-induced gain | Significantly suppressed increase | [3] |

| Compound B | Mouse | 10 mg/kg/day for 5 weeks | Significant suppression of gain | Not specified | [6] |

| JTP-103237 | Mouse | Chronic treatment | Significantly decreased | Decreased | [8] |

| S-309309 | Mouse | 3 mg/kg b.i.d. for 13 weeks | Suppressed gain | Not specified | [9][10] |

Table 2: Effect of MGAT2 Inhibitors on Plasma Lipids

| Compound | Species/Model | Experimental Condition | Effect on Triglycerides (TG) | Effect on Other Lipids | Citation |

| Mgat2-IN-2 | Mouse | Oral fat tolerance test | Significant dose-dependent reduction | Not specified | [11] |

| Compound A | Mouse | Postprandial | Dose-dependently inhibited increase | Reduced plasma NEFA levels | [3] |

| Compound B | Mouse | Oil-supplemented liquid meal | Inhibited elevation | Not specified | [6] |

| JTP-103237 | Mouse | After lipid administration | Reduced absorbed lipids in circulation | Not specified | [8] |

Table 3: Effect of MGAT2 Inhibitors on Gut Hormones

| Compound | Species | Experimental Condition | Change in GLP-1 | Change in PYY | Citation |

| Compound B | Mouse | Oil challenge | Significantly enhanced increase | Significantly enhanced increase | [6] |

| JTP-103237 | Rat | After lipid loading | No significant change | Increased plasma levels | [6] |

| BMS-963272 | Human | Phase 1 trial | Increased | Increased | [7] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of MGAT2 inhibitors.

In Vivo Model: High-Fat Diet (HFD)-Induced Obesity in Mice

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-13 weeks to induce an obese phenotype with associated metabolic dysfunctions like hyperglycemia and hyperlipidemia.[9][10][12] A control group is maintained on a standard chow diet.

-

Drug Administration: The MGAT2 inhibitor is typically administered orally via gavage. The vehicle (e.g., 0.5% methylcellulose) is administered to the control group. Dosing can be once or twice daily (b.i.d.).[6][9]

-

Parameters Measured:

-

Body Weight and Food Intake: Measured daily or weekly.[9][10]

-

Body Composition: Fat and lean mass are determined using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR).

-

Plasma Parameters: Blood samples are collected to measure levels of triglycerides, cholesterol, non-esterified fatty acids (NEFA), glucose, and insulin.

-

Energy Expenditure: Measured using indirect calorimetry systems.[9]

-

Oral Lipid/Meal Tolerance Test (OLTT/OMTT)

-

Objective: To assess the acute effect of an MGAT2 inhibitor on postprandial lipemia.

-

Procedure:

-

Animals are fasted overnight.[12]

-

The MGAT2 inhibitor or vehicle is administered orally at a specified time before the lipid challenge.[11]

-

A lipid load, typically corn oil or an oil-supplemented liquid meal, is administered by oral gavage.[6][12]

-

Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6 hours) after the lipid challenge.[12]

-

Plasma triglyceride levels are measured to determine the extent of postprandial hypertriglyceridemia.

-

Measurement of Gut Hormones

-

Procedure: Following an oral lipid challenge as described in the OLTT/OMTT protocol, plasma samples are collected.

-

Analysis: Plasma levels of total or active GLP-1 and PYY are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MGAT2 Inhibition

Caption: Signaling pathway of MGAT2 inhibition in the small intestine.

Experimental Workflow for Evaluating an MGAT2 Inhibitor in an HFD Mouse Model

Caption: Experimental workflow for preclinical evaluation of an MGAT2 inhibitor.

Conclusion

The inhibition of MGAT2 represents a promising and mechanistically sound approach for the treatment of metabolic diseases driven by excess dietary fat. Preclinical data for selective MGAT2 inhibitors like Mgat2-IN-2, Compound A, Compound B, and JTP-103237 consistently demonstrate beneficial effects on body weight, fat mass, and lipid metabolism, often accompanied by favorable changes in gut hormone profiles and food intake. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this therapeutic class. Future research should focus on the long-term efficacy and safety of MGAT2 inhibitors and their potential for combination therapies to address the multifaceted nature of metabolic disorders. While the specific compound "this compound" remains to be fully characterized in the public domain, the extensive data on other potent and selective MGAT2 inhibitors strongly support the continued exploration of this target for clinical development.

References

- 1. protocols.io [protocols.io]

- 2. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. identification-and-design-of-a-novel-series-of-mgat2-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 6. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

The Preclinical Profile of MGAT2 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data surrounding the inhibition of Monoacylglycerol Acyltransferase 2 (MGAT2), a promising therapeutic target for metabolic diseases. While data on a specific entity designated "Mgat2-IN-4" is not publicly available, this document synthesizes the wealth of preclinical information from studies on various small molecule inhibitors and genetic models of MGAT2 deficiency. This information serves as a robust proxy for understanding the therapeutic potential and mechanistic underpinnings of targeting this key enzyme in triglyceride synthesis.

Core Mechanism of Action

Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides (TG) in enterocytes of the small intestine.[1][2] It catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG), a precursor for triglyceride formation.[3] By inhibiting MGAT2, the rate-limiting step in the monoacylglycerol pathway is blocked, leading to a reduction in the absorption and subsequent circulation of dietary fats.[4][5] This mechanism has been shown to have profound effects on systemic energy balance, glucose homeostasis, and lipid metabolism.[1][4][6]

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving MGAT2 inhibitors and genetic knockout mouse models. These data highlight the consistent effects of MGAT2 inhibition on various metabolic parameters.

Table 1: In Vitro Inhibitory Activity

| Compound/Model | Target | IC50 (nmol/L) |

| Compound A | Human MGAT2 | 7.8[4] |

| Compound A | Mouse MGAT2 | 2.4[4] |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Treatment | Duration | Key Findings |

| High-Fat Diet (HFD)-induced obese mice | Compound A | 5 weeks | Inhibited HFD-induced body weight gain by 17%.[4] |

| HFD-induced obese mice | S-309309 (3 mg/kg b.i.d.) | 4 weeks | Reduced body weight gain and food intake.[7] |

| HFD-fed ob/ob mice | Compound B | 5 weeks | Suppressed food intake and body weight gain; inhibited elevation of glycated hemoglobin.[8] |

| Mogat2 knockout mice | High-Fat Diet | - | Protected from diet-induced obesity and insulin resistance.[1][6] |

| Intestine-specific Mogat2 knockout mice | High-Fat Diet | - | Reduced weight gain and protection against obesity-associated comorbidities.[6] |

Table 3: Effects on Metabolic Parameters

| Model | Treatment/Condition | Parameter | Outcome |

| C57BL/6J mice | Compound A | Postprandial plasma triglycerides | Dose-dependent inhibition of increase.[4] |

| HFD-streptozotocin (STZ)-treated mice | Compound A | Hyperglycemia and fatty liver | Ameliorated.[4] |

| HFD-STZ-treated mice | Compound A | Insulin sensitivity (HOMA-IR) | Significantly improved.[4] |

| Mgat2 knockout mice | High-Fat Diet | Glucose tolerance | Improved.[1] |

| Mgat2 knockout mice | High-Fat Diet | Insulin sensitivity (HOMA-IR) | Increased.[1] |

| Human adults with obesity | BMS-963272 | Body weight | Decreased.[9] |

| Human adults with obesity | BMS-963272 | GLP-1 and PYY | Increased.[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the literature on MGAT2 inhibition.

Oral Fat Tolerance Test (OFTT)

-

Purpose: To assess the acute effect of an MGAT2 inhibitor on postprandial lipemia.

-

Protocol:

-

Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

The MGAT2 inhibitor or vehicle is administered orally (p.o.) at a predetermined time before the fat challenge.

-

A bolus of lipid (e.g., olive oil or corn oil, typically 10 µL/g body weight) is administered orally.

-

Blood samples are collected via the tail vein at baseline (0 hours) and at specified time points post-gavage (e.g., 1, 2, 4, and 6 hours).

-

Plasma is separated by centrifugation.

-

Plasma triglyceride levels are measured using a commercial enzymatic assay kit.

-

The area under the curve (AUC) for plasma triglycerides is calculated to quantify total lipid excursion.

-

High-Fat Diet (HFD)-Induced Obesity Model

-

Purpose: To evaluate the chronic effects of an MGAT2 inhibitor on body weight, adiposity, and metabolic parameters in a diet-induced obesity setting.

-

Protocol:

-

Male C57BL/6J mice are typically used, as they are susceptible to diet-induced obesity.

-

Following a period of acclimatization, mice are placed on a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of several weeks (e.g., 8-12 weeks) to induce obesity.

-

Once a significant increase in body weight is observed, mice are randomized into treatment groups (vehicle and MGAT2 inhibitor at various doses).

-

The compound is administered daily (or as determined by its pharmacokinetic profile) via oral gavage.

-

Body weight and food intake are monitored regularly (e.g., daily or weekly).

-

At the end of the study, mice are euthanized, and various tissues (e.g., liver, adipose tissue, small intestine) are collected for analysis (e.g., histology, gene expression).

-

Blood is collected for measurement of plasma lipids, glucose, insulin, and other metabolic hormones.

-

In Vitro MGAT2 Enzyme Activity Assay

-

Purpose: To determine the potency of a compound in inhibiting the enzymatic activity of MGAT2.

-

Protocol:

-

Microsomes are prepared from cells overexpressing human or mouse MGAT2.

-

The assay is typically performed in a buffer containing a source of monoacylglycerol (e.g., 2-monooleoylglycerol) and a fatty acyl-CoA substrate (e.g., oleoyl-CoA).

-

The test compound (MGAT2 inhibitor) is pre-incubated with the microsomes at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrates.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and is then stopped.

-

The formation of the product, diacylglycerol, is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Visualizing the Impact of MGAT2 Inhibition

The following diagrams illustrate the central role of MGAT2 in intestinal fat absorption and the consequences of its inhibition.

References

- 1. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are MGAT modulators and how do they work? [synapse.patsnap.com]

- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]

- 8. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Impact of MGAT2 Inhibition on Gut Hormone Secretion

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanism by which inhibitors of Monoacylglycerol O-Acyltransferase 2 (MGAT2), such as Mgat2-IN-4, modulate the secretion of key gut hormones. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and procedural pathways.

Introduction: MGAT2 as a Therapeutic Target

Monoacylglycerol O-acyltransferase 2 (MGAT2) is a critical enzyme in the small intestine responsible for the resynthesis of triglycerides (TG) from dietary fats.[1][2] Specifically, it catalyzes the conversion of 2-monoacylglycerol (2-MG) and fatty acyl-CoAs into diacylglycerol (DG), a pivotal step in the monoacylglycerol pathway that accounts for the majority of postprandial TG synthesis.[3] This process is essential for the packaging of dietary lipids into chylomicrons for absorption.[2]

Given its selective and high expression in the small intestine, MGAT2 has emerged as a promising therapeutic target for metabolic diseases.[2] Inhibition of MGAT2 aims to reduce fat absorption and accumulation, thereby addressing conditions like obesity, insulin resistance, and type 2 diabetes.[4][5] A significant component of the therapeutic benefit derived from MGAT2 inhibition is its effect on the secretion of anorectic gut hormones, notably Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).[3][6] These hormones are integral to appetite regulation and glucose metabolism.[4][6] This guide delineates the core mechanisms, presents the quantitative impact, and outlines the experimental protocols used to investigate the effects of MGAT2 inhibitors on gut hormone secretion.

Core Mechanism of Action

The inhibition of MGAT2 alters lipid processing in the gut, leading to a cascade of events that culminates in enhanced gut hormone release. In the standard digestive process, dietary triglycerides are broken down into fatty acids and 2-MG, which are absorbed by enterocytes. Inside these cells, MGAT2 re-esterifies 2-MG to DG, which is then converted to TG for chylomicron assembly.

By blocking MGAT2, inhibitors prevent this re-esterification step. This leads to an intracellular accumulation of 2-MG and a shift in the spatial distribution of fat absorption from the proximal to the more distal parts of the intestine.[2][6] This accumulation of 2-MG in the lumen of the distal intestine is believed to act as a key signaling molecule.[3] Enteroendocrine L-cells, which are abundant in the distal small intestine and colon, sense this increased concentration of 2-MG.[6] This stimulation of L-cells triggers the co-secretion of GLP-1 and PYY.[6][7] The subsequent elevation of circulating GLP-1 and PYY levels contributes to increased satiety, reduced food intake, and improved glycemic control, complementing the primary effect of reduced fat absorption.[4][6]

Data Presentation: Quantitative Effects of MGAT2 Inhibition

Pharmacological studies using specific MGAT2 inhibitors have quantified their impact on gut hormone levels. The data below is summarized from preclinical studies involving orally bioavailable MGAT2 inhibitors, such as Compound B (CpdB).

| Inhibitor | Model System | Treatment | Hormone Measured | Key Quantitative Finding | Reference |

| Compound B (CpdB) | Normal C57/BL6J Mice | 10 mg/kg CpdB + Oral Oil Gavage | Total PYY | Oil loading increased plasma PYY; this increase was significantly enhanced by pre-administration of CpdB compared to vehicle. | [1][6] |

| Compound B (CpdB) | Normal C57/BL6J Mice | 10 mg/kg CpdB + Oral Oil Gavage | Total GLP-1 | Oil loading increased plasma GLP-1; this increase was significantly enhanced by pre-administration of CpdB compared to vehicle. | [1][6] |

| MGAT2 Knockout | Mogat2-/- Mice | High-Fat Meal Challenge | Total GLP-1 | Showed a significantly increased level of plasma GLP-1 compared to wild-type mice 2 hours post-challenge. | [8][9] |

| Compound A | GLUTag Cells (in vitro) | Treatment with Monoacylglycerol (MG) | GLP-1 | MG, the substrate that accumulates upon MGAT2 inhibition, directly increased GLP-1 secretion . Diacylglycerol and Triacylglycerol had no effect. | [3] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the influence of MGAT2 inhibitors on gut hormone secretion in both in vivo and in vitro settings.

In Vivo Protocol: Oral Fat Tolerance Test in Mice

This protocol is designed to measure the acute effect of an MGAT2 inhibitor on postprandial gut hormone release following a fat challenge.

-

1. Animal Model: Male C57/BL6J mice, 8-10 weeks of age.

-

2. Acclimation and Fasting: Animals are housed under standard conditions and acclimated for at least one week. Prior to the experiment, mice are fasted for 16-18 hours with free access to water.

-

3. Compound Administration: Mice are orally administered the MGAT2 inhibitor (e.g., 10 mg/kg of CpdB suspended in a vehicle like 0.5% methylcellulose) or vehicle alone.

-

4. Fat Challenge: 30-60 minutes after compound administration, an oral gavage of a lipid source (e.g., 10 mL/kg of corn oil or an oil-supplemented liquid meal) is performed.[6]

-

5. Blood Sampling: Blood samples (approx. 50-100 µL) are collected via tail vein or retro-orbital sinus at baseline (t=0) and at various time points post-gavage (e.g., 30, 60, 120 minutes).

-

6. Sample Processing: Blood is collected into tubes containing EDTA and a Dipeptidyl Peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation. Samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

-

7. Hormone Quantification: Plasma levels of total GLP-1 and total PYY are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassays (RIA).[10][11]

In Vitro Protocol: GLP-1 Secretion from Enteroendocrine Cells

This assay directly assesses the ability of lipid species, which accumulate during MGAT2 inhibition, to stimulate hormone secretion from an L-cell model.

-

1. Cell Culture: The murine GLUTag enteroendocrine cell line is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.[3]

-

2. Seeding: Cells are seeded into 24- or 48-well plates and grown to approximately 80-90% confluency.

-

3. Starvation and Washing: Prior to stimulation, cells are washed with a serum-free medium or a buffer (e.g., KRB) and then incubated in the same medium for 2 hours to establish a basal secretion level.

-

4. Stimulation: The medium is replaced with fresh buffer containing the test compounds. Cells are treated with various lipid species, typically complexed with fatty acid-free Bovine Serum Albumin (BSA), such as:

-

Vehicle control (BSA alone)

-

2-Monoacylglycerol (e.g., 100 µM)

-

Diacylglycerol (e.g., 100 µM)

-

Triglyceride (e.g., 100 µM)

-

-

5. Incubation: Cells are incubated with the stimuli for a defined period (e.g., 2 hours) at 37°C.

-

6. Supernatant Collection: After incubation, the supernatant from each well is collected. A DPP-4 inhibitor should be added immediately.

-

7. GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a specific ELISA kit. Results are typically normalized to total protein content from the cell lysate of each well.

Conclusion and Implications

The inhibition of MGAT2 presents a dual-action therapeutic strategy for metabolic diseases. Beyond its primary role in reducing the absorption of dietary fat, the pharmacological blockade of MGAT2 robustly enhances the secretion of the anorectic gut hormones GLP-1 and PYY.[1][6] This effect is driven by the intestinal accumulation of 2-monoacylglycerol, which acts as a direct stimulant for enteroendocrine L-cells.[3] The resulting elevation in satiety signals can lead to reduced food intake and improved glucose homeostasis, providing a synergistic benefit.[6] The experimental frameworks detailed in this guide offer robust methods for evaluating the efficacy of novel MGAT2 inhibitors in modulating this crucial gut-brain axis for the development of next-generation treatments for obesity and type 2 diabetes.

References

- 1. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]